molecular formula C18H16N4O B2797969 (4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 1428357-83-8

(4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Katalognummer: B2797969
CAS-Nummer: 1428357-83-8
Molekulargewicht: 304.353
InChI-Schlüssel: HSGCNFURXJVJML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(1H-Imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a synthetically designed small molecule of significant interest in medicinal chemistry and oncology research. Its structure incorporates both an imidazole ring, a key heterocycle in many bioactive molecules , and a tetrahydroquinoline scaffold, a motif frequently explored in drug discovery for its diverse biological activities . This molecular architecture is characteristic of compounds investigated as targeted protein inhibitors. The compound's core value lies in its potential application as an inhibitor of mutant Isocitrate Dehydrogenase 1 (mIDH1), a prominent oncogenic driver in cancers such as acute myeloid leukemia (AML) and low-grade glioma . The neomorphic activity of mIDH1 leads to the accumulation of the oncometabolite R-2-hydroxyglutarate (2-HG), which alters cellular epigenetics and blocks cell differentiation . Small molecule inhibitors that target mIDH1 can suppress 2-HG production, thereby promoting the differentiation of malignant cells and offering a promising therapeutic strategy. The structural features of this compound, particularly the dihydroquinolin-1(2H)-yl group linked to a heteroaromatic system, are found in other potent, published mIDH1 inhibitor chemotypes, suggesting a similar potential mechanism of action . For researchers, this compound represents a valuable tool for probing the biology of mIDH1-driven malignancies, investigating differentiation therapy, and conducting structure-activity relationship (SAR) studies. It is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Certificate of Analysis for lot-specific data, including purity and characterization.

Eigenschaften

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-imidazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(22-10-3-5-14-4-1-2-6-17(14)22)16-12-15(7-8-20-16)21-11-9-19-13-21/h1-2,4,6-9,11-13H,3,5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGCNFURXJVJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

  • Imidazole Ring Formation: : The synthesis often begins with the preparation of the imidazole ring through a multistep process involving reactants such as glyoxal and ammonia under acidic conditions.

  • Pyridine Ring Construction: : Pyridine derivatives can be synthesized via reactions such as the Hantzsch pyridine synthesis, using aldehydes, ammonia, and β-dicarbonyl compounds.

  • Quinoline Assembly: : The quinoline structure is typically formed using the Skraup synthesis, involving glycerol, aniline, sulfuric acid, and an oxidizing agent like nitrobenzene.

  • Combining the Moieties: : The final step involves coupling the imidazole, pyridine, and quinoline rings through suitable linkers under controlled conditions to form the desired compound. Reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium) are frequently used.

Industrial Production Methods

Scaling up these methods for industrial production requires optimizing reaction conditions for yield, purity, and cost-effectiveness. Continuous flow chemistry and advanced catalytic systems often play a role in industrial setups to achieve efficient large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of epoxides or other oxidized derivatives.

  • Reduction: : Reduction reactions involving reagents like lithium aluminum hydride can transform ketone functionalities into alcohols.

  • Substitution: : The compound can participate in substitution reactions where functional groups on the pyridine or imidazole rings are replaced by other groups, typically in the presence of nucleophiles or electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride

  • Substitution Conditions: : Nucleophiles (e.g., amines), electrophiles (e.g., alkyl halides)

Major Products

Depending on the type of reaction, major products can include alcohols (from reductions), substituted pyridine derivatives (from substitutions), and oxidized analogs (from oxidations).

Wissenschaftliche Forschungsanwendungen

Biology: : Its biological activity is of interest, especially in binding studies with proteins or nucleic acids, potentially acting as a molecular probe.

Medicine: : The compound’s structure suggests potential pharmacological properties, warranting investigation as a lead compound in drug discovery, particularly in targeting specific enzymes or receptors.

Industry: : In industrial applications, it could be used in developing new materials, such as polymers with unique properties or as a catalyst in various chemical reactions.

Wirkmechanismus

The compound’s mechanism of action, particularly in biological contexts, involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on the nature of these interactions, which can be elucidated through computational and experimental studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural analogs and their pharmacological profiles are summarized below, emphasizing key differences in substituents, binding affinities, and therapeutic targets.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Structure Target Proteins Binding Affinity (kcal/mol) Molecular Weight Therapeutic Area Reference
(4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone Pyridine-imidazole + dihydroquinoline PPARγ, DPP4 −10.1 (PPARγ), −9.9 (DPP4) 332.40 Hypoglycemic
(4-(1H-imidazol-4-yl)piperidin-1-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone (Compound 2.1) Piperidine-imidazole + dihydroquinoline PPARγ, DPP4 −10.1 (PPARγ), −9.9 (DPP4) 338.42 Hypoglycemic
3,4-dihydroquinolin-1(2H)-yl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone (S05) Piperidine-imidazole + dihydroquinoline N/A (structural data only) N/A 310.39 N/A (crystallography study)
Morpholine-substituted tetrahydroquinoline derivatives Morpholine + tetrahydroquinoline mTOR IC50: 0.8–2.3 µM ~350–400 Anticancer
1-(4-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine (I-BET469) Benzimidazole-pyridine + piperidine BET proteins N/A 426.51 Oncology, inflammation

Key Findings:

Structural Variations and Binding Affinity: The query compound and Compound 2.1 () share a dihydroquinoline scaffold but differ in the heterocyclic substituent: pyridine-imidazole vs. piperidine-imidazole. Despite this, both exhibit identical PPARγ/DPP4 binding affinities (−10.1/−9.9 kcal/mol), suggesting that the imidazole position (1-yl vs. In contrast, S05 () replaces pyridine with piperidine and shifts the imidazole to the 5-position, reducing molecular weight (310.39 vs. 332.40) but lacking reported bioactivity data .

Therapeutic Target Divergence: Morpholine-substituted tetrahydroquinoline derivatives () replace imidazole with morpholine, shifting the target to mTOR (anticancer) with IC50 values in the low micromolar range. This highlights how minor substituent changes (e.g., morpholine vs. imidazole) redirect therapeutic applications . Benzimidazole analogs like I-BET469 () prioritize BET protein inhibition, underscoring the role of bulkier aromatic systems in epigenetic modulation .

Computational vs. Experimental Data :

  • The query compound’s docking scores () align with clinical drugs (pioglitazone, linagliptin), but experimental validation is absent. In contrast, morpholine derivatives () and I-BET469 () have confirmed cellular activity, emphasizing the need for biochemical assays for the query compound .

Q & A

Q. What synthetic methodologies are recommended for the preparation of (4-(1H-imidazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : Acylation reactions involving ketone linkages between heterocycles (e.g., imidazole and dihydroquinoline) are critical. For analogous compounds, protocols often use pyridine as a solvent and triethylamine as a base to facilitate nucleophilic substitution. Temperature control (e.g., reflux at 70°C for 30 minutes) and molecular sieves (4Å) can improve yields by absorbing water and stabilizing intermediates . Post-synthesis purification via liquid-liquid extraction (e.g., ethyl acetate/water) and drying agents (e.g., MgSO₄) ensure high purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy is indispensable for verifying connectivity between the imidazole, pyridine, and dihydroquinoline moieties. For example, ¹H-NMR can resolve aromatic protons and methylene groups in the dihydroquinoline ring . Mass spectrometry (MS) confirms molecular weight, while thin-layer chromatography (TLC) monitors reaction progress . High-resolution MS or X-ray crystallography may resolve ambiguities in stereochemistry.

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation tests:
  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products.
  • Thermal Stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition temperatures. For lab-scale testing, reflux in solvents (e.g., DMSO or ethanol) for 48 hours can simulate long-term stability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

  • Methodological Answer :
  • Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) on the dihydroquinoline or pyridine rings. For example, fluorophenyl groups in analogous compounds enhance binding affinity to histamine receptors .
  • Biological Assays : Pair synthesized derivatives with enzymatic (e.g., kinase inhibition) or cellular (e.g., cytotoxicity) assays. Docking studies (e.g., AutoDock Vina) can predict binding modes to targets like H1/H4 receptors .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Orthogonal Validation : Use multiple assays (e.g., fluorescence polarization vs. SPR for binding kinetics) to cross-validate results.
  • Purity Checks : Contradictions may arise from impurities. Re-purify the compound via column chromatography and re-test .
  • Assay Conditions : Adjust parameters like ionic strength or co-solvents (e.g., DMSO concentration ≤0.1%) to minimize false positives/negatives .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADME Prediction : Tools like SwissADME estimate logP (lipophilicity), aqueous solubility, and CYP450 interactions. For example, the imidazole ring may enhance solubility but increase metabolic lability .
  • Molecular Dynamics (MD) : Simulate blood-brain barrier permeability using lipid bilayer models (e.g., GROMACS). The dihydroquinoline moiety’s planar structure may limit passive diffusion .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.